Sélinidine

Vue d'ensemble

Description

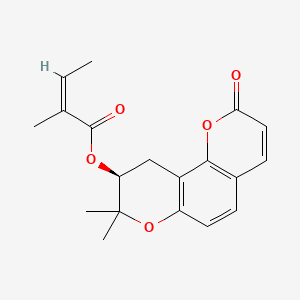

[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate is a natural product found in Prionosciadium thapsoides, Ligusticum lucidum, and other organisms with data available.

Applications De Recherche Scientifique

Inhibition de la Tyrosinase

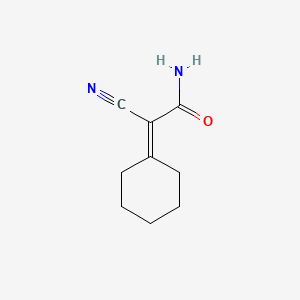

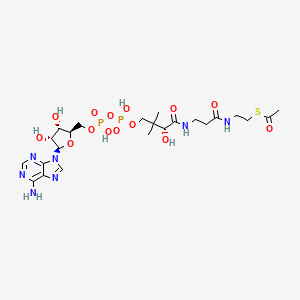

La Sélinidine a été identifiée comme un modulateur de la tyrosinase, une enzyme cruciale dans le processus de production de mélanine dans la peau. Des recherches indiquent que la this compound extraite des racines de Angelica keiskei peut inhiber l'activité de la tyrosinase, ce qui peut être bénéfique pour traiter les troubles de l'hyperpigmentation et pour les applications cosmétiques visant à réguler le teint de la peau {svg_1}.

Analyse de la Structure Cristalline

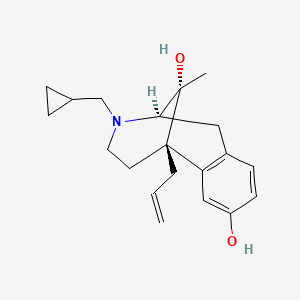

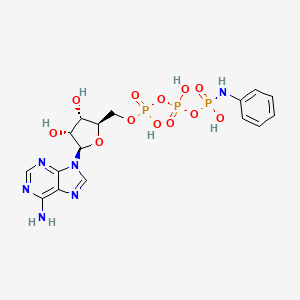

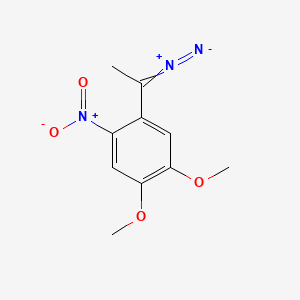

La structure cristalline de la this compound a été étudiée, révélant des informations sur ses interactions moléculaires. Ces études sont importantes pour comprendre les propriétés physiques et chimiques du composé, ce qui peut influencer son potentiel thérapeutique et sa stabilité dans diverses formulations {svg_2}.

Propriétés Sédatives

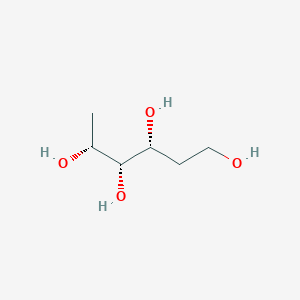

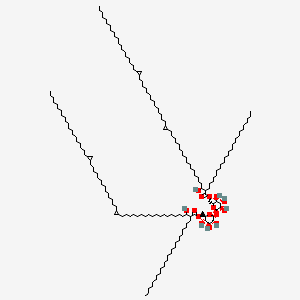

La this compound, isolée des racines de Selinum vaginatum, a été traditionnellement utilisée comme sédatif nerveux. Les racines de la plante sont connues pour leur odeur douce musquée et amère épicée et sont utilisées dans les encens et la fumigation, ce qui indique des applications possibles en aromathérapie et en médecine alternative {svg_3}.

Potentiel Antioxydant

La capacité antioxydante des coumarines est bien documentée, et la this compound, en tant que membre de cette classe, peut posséder des propriétés similaires. Cela ouvre des voies pour son utilisation dans la prévention des maladies liées au stress oxydatif et dans les produits de soins de la peau comme agent antioxydant.

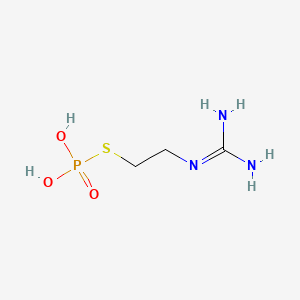

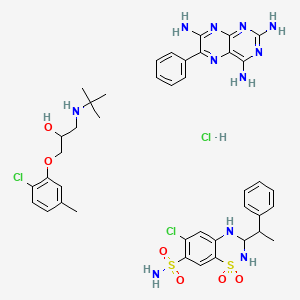

Il est important de noter que si ces applications sont basées sur les propriétés de la this compound et de sa classe chimique, les recherches directes sur la this compound elle-même peuvent être limitées. D'autres études sont nécessaires pour comprendre pleinement son potentiel et pour développer des applications pratiques dans ces domaines. Les informations fournies ici sont dérivées de la littérature scientifique actuelle et doivent être utilisées comme point de départ pour des recherches plus approfondies {svg_4} {svg_5}.

Mécanisme D'action

Selinidin, also known as Selenedin, is a coumarin derivative isolated from Angelica keiskei . This compound has been found to have significant effects on mast cell activation, which plays a crucial role in the development of allergic inflammation .

Target of Action

Selinidin’s primary target is the high-affinity receptor for IgE (FcεRI) found on mast cells . This receptor plays a crucial role in the development of allergic inflammation .

Mode of Action

Selinidin interacts with its target, the FcεRI, by attenuating mast cell degranulation following the engagement of FcεRI with IgE and antigen . It does this without affecting the binding of IgE to FcεRI .

Biochemical Pathways

Selinidin affects the FcεRI-mediated signaling pathway. It decreases the phosphorylation of phospholipase C-γ1, p38 mitogen-activated protein kinase, and IκB-α upon FcεRI stimulation . These steps are critical for a variety of mast cell functions, such as the release of preformed intragranular chemical mediators, new synthesis of eicosanoids, and production of proinflammatory cytokines .

Result of Action

Selinidin’s action results in the attenuation of the release of β-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-α . These effects suggest that Selinidin suppresses IgE-mediated mast cell activation .

Action Environment

It’s worth noting that selinidin is isolated from angelica keiskei, a plant that grows mainly in warm areas along the pacific coast of japan . The plant’s environment could potentially influence the compound’s properties and efficacy.

Analyse Biochimique

Biochemical Properties

Selinidin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of selinidin is with the enzyme phospholipase C-gamma1. Selinidin inhibits the phosphorylation of phospholipase C-gamma1, which is a crucial step in the Fc epsilon receptor I-mediated signaling pathway in mast cells . Additionally, selinidin interacts with p38 mitogen-activated protein kinase and I kappa B-alpha, inhibiting their phosphorylation and thereby modulating the signaling pathways involved in allergic inflammation .

Cellular Effects

Selinidin exerts various effects on different types of cells and cellular processes. In mast cells, selinidin suppresses degranulation and the release of inflammatory mediators such as beta-hexosaminidase, leukotriene C4, and tumor necrosis factor-alpha . This suppression is achieved without affecting the binding of immunoglobulin E to the Fc epsilon receptor I. By inhibiting multiple steps in the Fc epsilon receptor I-dependent signaling pathways, selinidin effectively reduces allergic inflammation . Furthermore, selinidin’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent for allergic conditions.

Molecular Mechanism

The molecular mechanism of selinidin involves its ability to inhibit key enzymes and signaling molecules. Selinidin binds to phospholipase C-gamma1, p38 mitogen-activated protein kinase, and I kappa B-alpha, preventing their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling events that lead to mast cell activation and degranulation. Additionally, selinidin’s interaction with these enzymes results in the suppression of cytokine production and the attenuation of allergic responses . The crystal structure of selinidin reveals its ability to form hydrogen bonds and pi-pi interactions, which contribute to its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selinidin have been observed to change over time. Selinidin demonstrates stability under various conditions, maintaining its inhibitory effects on mast cell activation for extended periods . Prolonged exposure to selinidin may lead to its gradual degradation, which could affect its efficacy. Long-term studies have shown that selinidin continues to suppress allergic inflammation without causing significant adverse effects on cellular function . These findings suggest that selinidin is a stable and effective compound for long-term use in laboratory settings.

Dosage Effects in Animal Models

The effects of selinidin vary with different dosages in animal models. At lower doses, selinidin effectively inhibits mast cell activation and reduces allergic inflammation without causing toxicity . At higher doses, selinidin may exhibit toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects. These findings highlight the importance of dosage optimization in the use of selinidin for therapeutic purposes.

Metabolic Pathways

Selinidin is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. One of the key metabolic pathways for selinidin involves its hydrolysis to produce angelic acid and a hydroxy coumarin . This hydrolysis is catalyzed by specific enzymes, which play a crucial role in the metabolism and detoxification of selinidin. Additionally, selinidin’s interaction with metabolic enzymes affects the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Selinidin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of selinidin in target tissues, enhancing its therapeutic effects . The transport of selinidin is influenced by its chemical structure, which allows it to form hydrogen bonds and pi-pi interactions with transport proteins . This selective transport and distribution contribute to the efficacy and specificity of selinidin in modulating cellular processes.

Subcellular Localization

The subcellular localization of selinidin plays a critical role in its activity and function. Selinidin is primarily localized in the cytoplasm, where it interacts with key enzymes and signaling molecules . Additionally, selinidin may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that selinidin exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

Propriétés

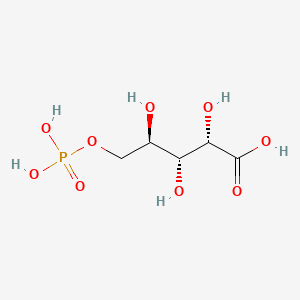

IUPAC Name |

[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318639 | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19427-82-8 | |

| Record name | Selinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.